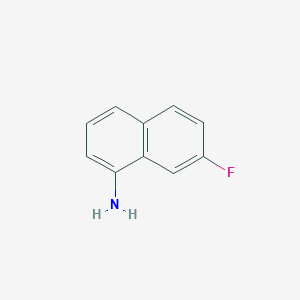

7-Fluoronaphthalen-1-amine

描述

Structure

3D Structure

属性

IUPAC Name |

7-fluoronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZKWNQDVZENQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)F)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311043 | |

| Record name | 7-Fluoro-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13916-95-5 | |

| Record name | 7-Fluoro-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13916-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoronaphthalen-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches to 7 Fluoronaphthalen 1 Amine

Established Synthetic Pathways and Their Evolution

Conventional Preparation Routes

Historically, the synthesis of derivatives of 7-Fluoronaphthalen-1-amine has involved the use of 1-amino-7-fluoronaphthalene as a key intermediate. One such conventional route is exemplified in the synthesis of 1-(7-fluoronaphthalen-1-yl)piperazine hydrochloride. This method involved the reaction of 1-amino-7-fluoronaphthalene with bis(2-chloroethyl)amine (B1207034) hydrochloride researchgate.netingentaconnect.com. While effective in principle, this pathway is significantly hampered by the highly toxic nature of both starting materials, posing considerable safety and handling challenges researchgate.netingentaconnect.com. Such hazardous conventional methods have largely been superseded by more modern, safer synthetic strategies.

Routes Involving Fluorinated Naphthalene (B1677914) Precursors and Subsequent Amination

A more contemporary and versatile approach to this compound and its derivatives involves the initial synthesis of a fluorinated naphthalene precursor, which is then subjected to an amination reaction. This strategy offers greater flexibility and avoids the use of highly toxic amino-fluoronaphthalene intermediates.

A common starting point is the synthesis of fluorinated naphthalenes. For instance, 1-fluoronaphthalene (B124137) can be prepared from 1-naphthylamine (B1663977) through a diazotization reaction followed by a Schiemann or related fluorination reaction chemicalbook.comgoogle.com. In a typical procedure, 1-naphthylamine is treated with nitrous acid in the presence of a fluorine source, such as fluoroboric acid, to generate a diazonium fluoroborate salt. Thermal decomposition of this salt then yields 1-fluoronaphthalene chemicalbook.comgoogle.com.

Once the fluorinated naphthalene scaffold is in hand, a leaving group is typically introduced at the 1-position to facilitate subsequent amination. For example, 1-bromo-7-fluoronaphthalene (B77747) serves as a key precursor. This halo-fluoronaphthalene can then undergo amination through various catalytic methods, as will be discussed in the following sections.

Advanced Catalytic Syntheses of Naphthalene-Fluoroamine Systems

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of aryl amines, including this compound. These methods offer high efficiency, broad substrate scope, and milder reaction conditions compared to conventional techniques.

Palladium-Catalyzed C-N Cross-Coupling Reactions (e.g., Buchwald–Hartwig variants)

The Buchwald-Hartwig amination has emerged as a powerful and widely adopted method for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction provides a direct and efficient route to aryl amines from aryl halides or triflates. A practical and scalable synthesis of a derivative of this compound has been developed utilizing this methodology.

In this approach, 1-bromo-7-fluoronaphthalene is coupled with 1-Boc-piperazine in a Buchwald-Hartwig reaction researchgate.net. The reaction is catalyzed by a palladium complex, such as one derived from PdCl2(dtbpf), in the presence of a suitable base. Following the cross-coupling, the Boc protecting group on the piperazine (B1678402) moiety is removed with HCl gas to yield the desired product researchgate.net. This modern protocol is noted for its scalability and the ability to produce the target molecule with high purity and low residual palladium content researchgate.net.

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| 1-Bromo-7-fluoronaphthalene | 1-Boc-piperazine | PdCl2 | dtbpf | Not specified | Not specified | 1-Boc-4-(7-fluoronaphthalen-1-yl)piperazine |

Alternative Transition-Metal-Catalyzed Aminations

While palladium catalysis is prevalent, other transition metals, such as nickel and copper, have also been employed for C-N bond formation and represent viable alternatives for the synthesis of fluorinated naphthylamines.

Nickel-catalyzed amination of aryl chlorides and sulfamates has been established as an effective method for the synthesis of a wide range of aryl amines acs.orgelsevierpure.com. These reactions often utilize air-stable nickel precatalysts and can be performed in more environmentally benign solvents like 2-methyl-THF acs.org. The scope of these reactions is broad, tolerating various functional groups and substitution patterns on both the aryl electrophile and the amine coupling partner acs.orgelsevierpure.com. Although a specific application to the synthesis of this compound is not explicitly detailed in the provided search results, the general methodology is applicable to the amination of halo-fluoronaphthalenes.

Copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, provide another avenue for the synthesis of aryl amines. These reactions have seen significant advancements, with modern protocols allowing for milder reaction conditions compared to the harsh traditional Ullmann reaction. Copper-catalyzed aminations of arylboronates and organoaluminum nucleophiles with hydroxylamine (B1172632) derivatives have been reported, expanding the scope of accessible aryl amines nih.govresearchgate.net. The application of these copper-catalyzed methods could provide a cost-effective alternative to palladium-based systems for the synthesis of this compound from suitable precursors.

Direct Fluorination Strategies for Naphthalene-1-amine Derivatives

The direct introduction of a fluorine atom onto a pre-existing naphthalen-1-amine scaffold represents an atom-economical approach to the synthesis of fluorinated derivatives. Electrophilic fluorinating agents are commonly employed for this purpose. However, the regioselectivity of such reactions on electron-rich aromatic systems like naphthylamines can be challenging to control.

Studies on the electrophilic fluorination of N,N-dimethylnaphthalen-1-amine with reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) have been conducted. These reactions tend to produce complex mixtures of products, including biaryls, biarylmethanes, and N-demethylated compounds, along with fluorinated derivatives. The fluorination primarily occurs at the ortho- (C2) and para- (C4) positions relative to the dimethylamino group, with the ortho-isomer being predominant. The formation of the desired 7-fluoro isomer via direct fluorination of a naphthalen-1-amine derivative is not reported to be a major pathway, highlighting the significant regioselectivity challenges associated with this approach.

| Substrate | Fluorinating Agent | Major Fluorinated Products | Other Products |

|---|---|---|---|

| N,N-Dimethylnaphthalen-1-amine | Selectfluor | 2-Fluoro and 4-fluoro derivatives (minor) | Biaryls, biarylmethanes, N-demethylated products |

| NFSI | 2-Fluoro and 4-fluoro derivatives (minor) | Biaryls, biarylmethanes, N-demethylated products |

Emerging Synthetic Innovations in Fluorinated Amine Chemistry

The field of fluorine chemistry is continually evolving, with novel methods being developed to create fluorinated molecules with greater efficiency and precision.

Difluorocarbene (:CF2) is a versatile and reactive intermediate used in the synthesis of a wide range of fluorinated compounds. cas.cn As a moderately electrophilic species, it readily reacts with electron-rich substrates, including heteroatom nucleophiles like amines. cas.cn

Difluorocarbene is typically generated in situ from various precursors, such as the Ruppert-Prakash reagent (TMSCF3) or sodium chlorodifluoroacetate. cas.cnnih.gov The reaction of an amine with difluorocarbene can lead to the formation of difluoromethylated products. The reaction pathway involves the nucleophilic attack of the amine on the electrophilic carbene. This approach is a cornerstone for producing structurally diverse gem-difluorinated compounds. cas.cn

While not directly a synthesis of this compound, the stereoselective synthesis of α-fluoroalkyl-α-amino acids represents a significant area of innovation in fluorinated amine chemistry. mdpi.comnih.gov These compounds are of great interest in medicinal chemistry. mdpi.comnih.gov The development of robust and stereoselective protocols for their synthesis is a major focus of research. acs.org

Several key strategies are employed to achieve high stereoselectivity:

Fluorination of Chiral Precursors: This approach involves the electrophilic or nucleophilic fluorination of amino acid derivatives that already possess a chiral center. The existing stereocenter directs the stereochemical outcome of the fluorination step. mdpi.com

Asymmetric Catalysis: A wide variety of catalysts have been designed for highly enantioselective reactions, such as reductions and alkylations, to produce α-CF3-α-amino acids. mdpi.com

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to control the stereochemistry of the fluorination reaction, after which it is removed. acs.org

These advanced synthetic methods provide access to enantiopure or enantioenriched fluorinated amino acids, which are valuable building blocks for peptides and other bioactive molecules. mdpi.comresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 7 Fluoronaphthalen 1 Amine and Its Derivatives

Reactivity Profiling of the Amine Functionality

The primary amine group (-NH₂) attached to the naphthalene (B1677914) core is the principal site of nucleophilic reactivity in 7-Fluoronaphthalen-1-amine. Its chemical behavior is characteristic of aromatic amines, participating in a variety of reactions where the lone pair of electrons on the nitrogen atom initiates a nucleophilic attack.

The amine functionality of this compound enables it to act as a potent nucleophile in both condensation and addition reactions. In condensation reactions, the amine reacts with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases), with the elimination of a water molecule. This reactivity is fundamental in the synthesis of more complex molecular architectures.

In nucleophilic conjugate additions, also known as Michael additions, the amine can add to α,β-unsaturated carbonyl compounds. bham.ac.uk The efficiency and outcome of these reactions are often dependent on the specific reaction conditions and the nature of the electrophilic partner. bham.ac.uk The nucleophilicity of amines and hydrazines has been extensively studied, and while solvent effects can be significant, the relative reactivity of different amines often remains consistent across different media. researchgate.net For instance, studies on the kinetics of amine reactions with electrophiles like benzhydrylium ions show that the nucleophilicity can be quantified and predicted using linear free energy relationships. researchgate.net

| Reaction Type | Electrophilic Partner | Resulting Functional Group/Product |

|---|---|---|

| Condensation | Aldehyde or Ketone | Imine (Schiff Base) |

| Nucleophilic Acyl Substitution | Acyl Halide or Anhydride (B1165640) | Amide |

| Nucleophilic Conjugate Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl Compound |

| Alkylation | Alkyl Halide | Secondary or Tertiary Amine |

Amine acylation is a crucial transformation involving the reaction of the amine group with an acylating agent, such as an acyl chloride or anhydride, to form an amide. The reaction proceeds through a nucleophilic acyl substitution mechanism. The kinetics of this reaction are influenced by the nucleophilicity of the amine and the electrophilicity of the carbonyl carbon in the acylating agent.

The presence of the fluorine atom on the naphthalene ring has a direct impact on the kinetics of acylation. Fluorine is a strongly electronegative atom, and its electron-withdrawing inductive effect reduces the electron density on the naphthalene ring system, which in turn decreases the basicity and nucleophilicity of the amine group. Consequently, the rate of acylation for this compound is expected to be slower compared to its non-fluorinated analog, naphthalen-1-amine. The reaction mechanism typically involves the initial nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate, followed by the departure of the leaving group (e.g., chloride) to yield the stable amide product.

Role of the Fluorine Atom in Directing Reactivity

The chemical properties of a molecule can be remarkably altered when fluorine replaces hydrogen. nih.gov This is primarily due to fluorine's high electronegativity (Pauling scale: 3.98) and its ability to exert strong inductive and resonance effects. nih.govsci-hub.st

Steric Effects : The steric size of fluorine is a subject of some debate, but its van der Waals radius (1.47 Å) is often considered more comparable to that of an oxygen atom (1.52 Å) than a hydrogen atom (1.20 Å). harvard.edu In the case of this compound, the fluorine atom is located on the opposite ring from the amine, so its direct steric hindrance on the amine's reactivity is minimal. However, its presence can influence the approach of reagents to the adjacent positions on the ring it occupies. nih.gov

| Effect | Description | Impact on this compound |

|---|---|---|

| Inductive Effect (-I) | Strong electron withdrawal due to high electronegativity. nih.gov | Decreases electron density on the naphthalene ring; reduces basicity and nucleophilicity of the amine group. |

| Mesomeric Effect (+R) | Electron donation from fluorine's lone pairs into the π-system. sci-hub.st | Can influence regioselectivity in electrophilic substitution, though generally weaker than the inductive effect. |

| Steric Effect | Physical bulk of the atom (van der Waals radius: 1.47 Å). harvard.edu | Minimal direct steric hindrance on the distant amine group; may influence reactivity at adjacent ring positions. |

The carbon-fluorine (C-F) bond is the strongest single bond to carbon in organic chemistry, making its activation a significant synthetic challenge. researchgate.net Despite this high bond strength, methods have been developed to cleave the C-F bond in fluoroarenes, enabling further functionalization. researchgate.net This field of research is critical for modifying fluorinated compounds and for the degradation of persistent fluorochemicals. nih.gov

Strategies for C-F bond activation often involve transition metals. researchgate.net Low-valent metal complexes, for example involving rhodium or cobalt, can insert into the C-F bond via oxidative addition, a key step in many catalytic cycles. rsc.orgrsc.org Other approaches include photocatalytic systems that can reduce C-F bonds to generate carbon-centered radicals, which can then be trapped for subsequent reactions. nih.gov While oxidative defluorination can occur metabolically in some drug compounds, it often requires specific enzymatic pathways. hyphadiscovery.com For a molecule like this compound, such C-F activation would likely require specialized catalytic conditions to overcome the high bond dissociation energy.

Reaction Mechanism Elucidation

Elucidating the reaction mechanisms for this compound involves understanding the interplay between the nucleophilic amine and the directing effects of the fluorine substituent.

For reactions at the amine center, such as acylation, the mechanism is a well-established nucleophilic acyl substitution. The key steps are:

Nucleophilic Attack : The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent.

Formation of a Tetrahedral Intermediate : A transient, negatively charged oxygen intermediate is formed.

Departure of the Leaving Group : The intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., Cl⁻), resulting in the final amide product.

For potential reactions involving C-F bond activation, mechanisms are more complex and highly dependent on the catalytic system employed. A common pathway in transition-metal catalysis involves:

Oxidative Addition : A low-valent metal center (M⁰) inserts into the C-F bond, forming an aryl-metal-fluoride complex (Ar-Mᴵᴵ-F).

Reductive Elimination or Further Reaction : The resulting organometallic intermediate can then undergo reductive elimination with another species to form a new C-C or C-heteroatom bond, regenerating the catalyst.

Control experiments and computational studies, such as Density Functional Theory (DFT) calculations, are often used to probe these mechanisms, determine transition state energies, and rationalize the observed product distributions. researchgate.netnih.gov

Spectroscopic Monitoring of Reaction Progress (e.g., ¹⁹F NMR)

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of reactions involving fluorinated compounds like this compound. Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, this method provides clear and quantitative data on the consumption of reactants and the formation of products and intermediates. The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, making it an excellent probe for tracking chemical transformations.

In reactions involving this compound, changes in the substitution pattern or the electronic nature of the naphthalene ring system will induce a corresponding change in the ¹⁹F chemical shift. For instance, during an electrophilic aromatic substitution reaction, the introduction of a new substituent will alter the electron density around the fluorine atom, leading to a discernible shift in its resonance signal. By acquiring ¹⁹F NMR spectra at various time points during a reaction, a kinetic profile can be constructed, providing valuable insights into the reaction rate and mechanism.

While specific ¹⁹F NMR data for reaction monitoring of this compound is not extensively documented in publicly available literature, the principles can be illustrated by examining the ¹⁹F chemical shifts of related substituted 1- and 2-fluoronaphthalenes acs.org. The effect of different substituents on the fluorine chemical shift highlights the sensitivity of this technique.

¹⁹F NMR Chemical Shifts of Selected Substituted Fluoronaphthalenes

This table illustrates the influence of various substituents on the ¹⁹F chemical shift in fluoronaphthalene systems, demonstrating the utility of ¹⁹F NMR for distinguishing between different chemical environments. Data is referenced to an internal standard. A negative shift indicates an upfield shift relative to the standard.

| Compound | Substituent | Position of Fluorine | Position of Substituent | ¹⁹F Chemical Shift (ppm) |

|---|---|---|---|---|

| 1-Fluoronaphthalene (B124137) | -H | 1 | - | -113.5 |

| 1-Fluoro-4-nitronaphthalene | -NO₂ | 1 | 4 | -109.8 |

| 1-Fluoro-2-methylnaphthalene | -CH₃ | 1 | 2 | -118.2 |

| 2-Fluoronaphthalene | -H | 2 | - | -117.1 |

| 2-Fluoro-6-bromonaphthalene | -Br | 2 | 6 | -118.9 |

The data in the table, derived from studies on substituted fluoronaphthalenes, underscores how different functional groups modify the electronic environment of the fluorine atom, resulting in distinct chemical shifts acs.org. This principle is directly applicable to the real-time monitoring of reactions involving this compound, where the disappearance of the starting material's signal and the appearance of new signals corresponding to products can be quantitatively tracked.

Isotopic Labeling Studies in Mechanistic Investigations

Isotopic labeling is a definitive method for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. In the context of this compound, isotopes of hydrogen (²H, deuterium), carbon (¹³C), or nitrogen (¹⁵N) can be incorporated into the molecule to probe reaction pathways, identify bond-breaking and bond-forming steps, and distinguish between different possible mechanisms.

For example, to investigate the mechanism of a reaction involving the amino group of this compound, a ¹⁵N-labeled analogue (7-Fluoro-[¹⁵N]-naphthalen-1-amine) could be synthesized and subjected to the reaction conditions. The position of the ¹⁵N label in the product molecules, as determined by mass spectrometry or ¹⁵N NMR spectroscopy, would provide direct evidence of the amino group's involvement and transformation.

A relevant study on the closely related naphthalen-1-amine utilized ¹⁵N isotopic labeling to investigate a copper-catalyzed arene ring cleavage reaction. By using ¹⁵N-labeled naphthalen-1-amine, the researchers were able to propose a detailed mechanism involving a copper nitrene species.

Application of Isotopic Labeling in Mechanistic Studies of Aromatic Amines

This table outlines hypothetical isotopic labeling experiments that could be applied to study the reactivity of this compound and the type of information that could be obtained.

| Labeled Compound | Isotope | Reaction Type | Information Gained |

|---|---|---|---|

| 7-Fluoro-[¹⁵N]-naphthalen-1-amine | ¹⁵N | Diazotization | Confirmation of the nitrogen atom's retention or loss in the final product. |

| [x-²H]-7-Fluoronaphthalen-1-amine | ²H (Deuterium) | Electrophilic Aromatic Substitution | Determination of the kinetic isotope effect to identify the rate-determining step. |

| 7-Fluoro-[1-¹³C]-naphthalen-1-amine | ¹³C | Ring Opening/Rearrangement | Tracing the carbon skeleton to elucidate complex molecular rearrangements. |

Computational Analysis of Transition States and Intermediates

Computational chemistry provides a powerful lens through which to examine the intricate details of reaction mechanisms at the molecular level. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to model the potential energy surface of a reaction involving this compound. These calculations allow for the identification and characterization of transition states and intermediates that may be too transient to observe experimentally.

By calculating the energies and geometries of reactants, products, transition states, and intermediates, a detailed reaction profile can be constructed. This profile provides quantitative information about activation energies, which are crucial for understanding reaction kinetics, and the relative stabilities of various species along the reaction pathway. Furthermore, analysis of the electronic structure of transition states can reveal the nature of bond-breaking and bond-forming processes.

For instance, in a nucleophilic aromatic substitution reaction of a this compound derivative, computational analysis could be used to compare the energies of the transition states for substitution at different positions on the naphthalene ring, thereby predicting the regioselectivity of the reaction. The influence of the fluorine and amino substituents on the stability of the Meisenheimer-like intermediates can also be quantified.

While specific computational studies focused solely on this compound are limited, the methodologies are well-established for fluoroaromatic and aminoaromatic compounds. Theoretical investigations into the C-H and C-F activation of fluoroaromatic imines, for example, have successfully rationalized experimentally observed selectivities by analyzing the thermodynamic and kinetic properties of different reaction pathways.

Key Parameters from Computational Analysis of a Hypothetical Reaction of this compound

This table presents the types of data that would be generated from a computational study of a reaction, such as an electrophilic addition to the amino group, and their significance in understanding the reaction mechanism.

| Parameter | Definition | Significance |

|---|---|---|

| ΔE‡ (Activation Energy) | The energy difference between the reactants and the transition state. | Determines the reaction rate; a lower activation energy corresponds to a faster reaction. |

| ΔErxn (Reaction Energy) | The energy difference between the products and the reactants. | Indicates whether the reaction is exothermic (negative value) or endothermic (positive value). |

| Geometry of Transition State | The three-dimensional arrangement of atoms at the highest point on the reaction coordinate. | Provides insight into the structure of the activated complex and the nature of bond formation/cleavage. |

| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Confirms the nature of a stationary point (a single imaginary frequency for a transition state). |

Derivatization Chemistry and Functional Group Transformations of 7 Fluoronaphthalen 1 Amine

Synthesis of Heterocyclic Scaffolds Incorporating Fluoronaphthalene Moieties

The incorporation of the 7-fluoronaphthalene moiety into heterocyclic frameworks is a key strategy for developing novel compounds. The unique electronic properties and steric profile of this group can significantly influence the biological activity and material properties of the resulting molecules.

The synthesis of 1-(7-Fluoronaphthalen-1-yl)piperazine is a notable transformation, with both traditional and modern synthetic routes available. tandfonline.comresearchgate.net

One established method involves the direct reaction of 7-Fluoronaphthalen-1-amine with bis(2-chloroethyl)amine (B1207034) hydrochloride. researchgate.netkisti.re.kr This approach, while direct, utilizes highly toxic reagents.

A more contemporary and scalable protocol employs a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. tandfonline.comresearchgate.net This method utilizes 1-bromo-7-fluoronaphthalene (B77747) and 1-Boc-piperazine as coupling partners. The reaction is followed by the deprotection of the Boc-group using hydrochloric acid to yield the final piperazine (B1678402) derivative. tandfonline.com This modern route offers advantages in terms of safety, scalability, and purity of the final product, providing the target molecule in multigram quantities with excellent purity and low palladium content. researchgate.net

Table 1: Comparison of Synthetic Routes to 1-(7-Fluoronaphthalen-1-yl)piperazine

| Feature | Direct Alkylation | Buchwald-Hartwig Coupling |

| Starting Material | This compound | 1-Bromo-7-fluoronaphthalene |

| Key Reagents | bis(2-chloroethyl)amine HCl | 1-Boc-piperazine, Pd catalyst (e.g., PdCl2(dtbpf)), Base |

| Advantages | Direct use of the amine | Scalable, Higher Purity, Avoids highly toxic reagents |

| Disadvantages | Use of highly toxic reagents | Requires precursor synthesis (bromo-derivative), catalyst cost |

| Reference | researchgate.netkisti.re.kr | tandfonline.comresearchgate.net |

The synthesis of fused pyrimidine (B1678525) systems, such as those incorporating a naphthalene (B1677914) ring, is of significant interest in medicinal chemistry due to their diverse biological activities. General synthetic strategies for pyrimidine ring formation often involve the cyclocondensation of a compound containing an amine or amidine functionality with a 1,3-dicarbonyl compound or its synthetic equivalent.

While specific examples detailing the synthesis of pyrimidines directly from this compound are not extensively documented in the surveyed literature, a plausible route can be proposed. The primary amine of this compound could be converted into an N-(7-fluoronaphthalen-1-yl)amidine. This intermediate could then undergo cyclocondensation with a β-ketoester or a similar 1,3-dielectrophile to construct the pyrimidine ring fused to another ring system.

The synthesis of more complex heterocycles like pyrido[4,3-d]pyrimidines typically involves multi-step sequences, often starting from pre-functionalized pyridine (B92270) or pyrimidine rings. nih.govmdpi.com For instance, a common approach involves the thermal cyclocondensation of an aminopyridine derivative with another reagent to build the fused pyrimidine ring. nih.gov A direct, one-pot synthesis of a pyrido[4,3-d]pyrimidine (B1258125) system starting from this compound is chemically challenging and not described in the available literature.

The synthesis of an oxindole (B195798) core, which is chemically a 1,3-dihydro-2H-indol-2-one, directly from a naphthalene-based starting material like this compound is not a chemically feasible transformation, as it would require contracting the naphthalene's fused six-membered rings into the five- and six-membered ring system of indole.

However, the synthesis of related cyclic lactam structures fused to the naphthalene core is conceivable. A hypothetical but chemically sound approach would involve the N-acylation of this compound with a reagent like chloroacetyl chloride to form an N-(7-fluoronaphthalen-1-yl)-2-chloroacetamide intermediate. This intermediate could then potentially undergo an intramolecular Friedel-Crafts-type cyclization, where the methylene (B1212753) group attacks the C8 position of the naphthalene ring to form a six-membered lactam ring. This would result in a benzo[h]quinolin-2(1H)-one derivative, a related cyclic structure to oxindoles. While general methods for intramolecular α-arylation of anilides to form oxindoles are known, specific applications of this strategy starting from naphthalenamines to form analogous fused lactams are not detailed in the surveyed literature. nih.gov

The amine functionality of this compound allows for its incorporation into naphthalimide structures, which are known for their fluorescence and thermal stability, making them valuable in materials science. The general synthesis of N-substituted 1,8-naphthalimides involves the condensation of 1,8-naphthalic anhydride (B1165640) with a primary amine. rsc.org

By reacting this compound with 1,8-naphthalic anhydride in a suitable solvent like ethanol (B145695) or acetic acid, the corresponding N-(7-fluoronaphthalen-1-yl)-1,8-naphthalimide can be synthesized. rsc.orgrsc.org

To form polymeric structures, bifunctional monomers are required. A polyimide could be synthesized via the polycondensation of a diamine with a dianhydride. For instance, a diamino-fluoronaphthalene derivative could be polymerized with a dianhydride like pyromellitic dianhydride (PMDA). Alternatively, a naphthalic anhydride monomer containing a polymerizable group could be functionalized with this compound and subsequently polymerized. Such polymers are explored for applications like fluorescent nanoparticles. nih.gov

Table 2: Conceptual Synthesis of N-(7-fluoronaphthalen-1-yl)-1,8-naphthalimide

| Step | Reactant 1 | Reactant 2 | Conditions | Product |

| 1 | This compound | 1,8-Naphthalic Anhydride | Heat in solvent (e.g., Ethanol, Acetic Acid) | N-(7-fluoronaphthalen-1-yl)-1,8-naphthalimide |

Amide and Carbamate (B1207046) Functionalizations

The reaction of the primary amine group with acylating agents is a fundamental transformation, leading to the formation of stable amide and carbamate linkages. These functionalizations are widely used to modify the properties of the parent amine.

The synthesis of N-(Fluoronaphthalen-1-yl)benzamide derivatives is readily achieved through the acylation of this compound. This is a standard Schotten-Baumann reaction, typically involving the reaction of the amine with a substituted benzoyl chloride in the presence of a base, such as pyridine or aqueous sodium hydroxide, to neutralize the HCl byproduct. Alternatively, the reaction can be performed with benzoic anhydride. This robust reaction allows for the synthesis of a wide library of benzamide (B126) derivatives by varying the substituents on the benzoyl chloride. The resulting N-(naphthalen-1-yl)benzamide structure features a dihedral angle between the naphthalene and phenyl ring systems. nih.gov

Table 3: Representative N-(7-Fluoronaphthalen-1-yl)benzamide Derivatives via Acylation

| Benzoyl Chloride Derivative | Base | Potential Product Name |

| Benzoyl chloride | Pyridine | N-(7-fluoronaphthalen-1-yl)benzamide |

| 4-Nitrobenzoyl chloride | Pyridine | N-(7-fluoronaphthalen-1-yl)-4-nitrobenzamide |

| 4-Methoxybenzoyl chloride | Pyridine | N-(7-fluoronaphthalen-1-yl)-4-methoxybenzamide |

| 4-Chlorobenzoyl chloride | Pyridine | 4-Chloro-N-(7-fluoronaphthalen-1-yl)benzamide |

Formation of Carbamoyl (B1232498) and Thiocarbamoyl Fluorides

The amino group of this compound serves as a reactive handle for the introduction of various functional groups, including carbamoyl and thiocarbamoyl fluorides. These moieties are of interest in medicinal chemistry and materials science due to their unique electronic properties and reactivity.

The synthesis of N-(7-fluoronaphthalen-1-yl)carbamoyl fluoride (B91410) can be achieved through several synthetic routes. A common method involves the reaction of this compound with a phosgene (B1210022) equivalent, such as triphosgene, in the presence of a suitable base. This reaction proceeds via an isocyanate intermediate, which is subsequently trapped by a fluoride source.

Similarly, the corresponding thiocarbamoyl fluoride can be prepared. One approach involves the reaction of this compound with thiophosgene. Alternatively, carbon disulfide can be employed as a less hazardous C1 source in the presence of a fluorinating agent. This transformation typically involves the initial formation of a dithiocarbamate (B8719985) salt, which is then converted to the thiocarbamoyl fluoride.

While specific literature detailing these transformations for this compound is not abundant, the general reactivity of aromatic amines supports the feasibility of these conversions. The reaction conditions would likely require optimization to achieve high yields and selectivity, taking into account the electronic effects of the fluorine substituent on the naphthalene ring.

Regioselective Functionalization of the Naphthalene Ring System

The naphthalene core of this compound presents multiple sites for functionalization. The directing effects of both the amino and fluoro substituents play a crucial role in determining the regioselectivity of these reactions.

Palladium-Catalyzed Functionalizations

Palladium-catalyzed cross-coupling reactions are powerful tools for the C-H functionalization of aromatic systems. For this compound, the amino group can act as a directing group, facilitating ortho-C-H activation. This directing effect can be exploited to introduce various substituents at the C2 and C8 positions of the naphthalene ring.

A notable example of palladium-catalyzed functionalization in a closely related system is the Buchwald-Hartwig amination. Research has demonstrated the successful coupling of 1-bromo-7-fluoronaphthalene with 1-Boc-piperazine using a palladium catalyst. researchgate.net This reaction highlights the feasibility of palladium-catalyzed transformations on the 7-fluoronaphthalene scaffold. While this example involves a bromo-substituted precursor, it provides strong evidence for the potential to functionalize the this compound ring system via similar palladium-catalyzed pathways, such as Suzuki, Heck, or Sonogashira couplings, at pre-functionalized positions or through direct C-H activation.

The regioselectivity of such reactions would be influenced by the directing ability of the amine (or a derivatized form like an amide) and the electronic nature of the fluorine atom. The interplay of these factors can be harnessed to achieve selective functionalization at specific positions on the naphthalene ring.

Other Selective Derivatizations (e.g., on polycyclic aromatic hydrocarbons)

Beyond palladium catalysis, other methods for the selective derivatization of polycyclic aromatic hydrocarbons (PAHs) can be applied to this compound. Electrophilic aromatic substitution reactions, for instance, are a fundamental way to introduce functional groups onto the naphthalene ring. The positions most susceptible to electrophilic attack will be determined by the combined directing effects of the activating amino group and the deactivating but ortho-, para-directing fluoro group.

Given the structure of this compound, electrophilic substitution is expected to be directed to the activated ring containing the amino group, primarily at the C2 and C4 positions. However, steric hindrance from the peri-position (C8) might influence the regiochemical outcome.

Furthermore, derivatization can also be achieved through reactions involving the amino group itself, which can modulate the reactivity of the entire ring system. For example, conversion of the amine to an amide or a sulfonamide can alter its directing ability and reactivity in subsequent functionalization reactions.

The selective derivatization of fluorinated PAHs, including naphthalenamines, is an area of ongoing research, driven by the desire to synthesize novel molecules with tailored electronic and photophysical properties for applications in materials science and as probes in biological systems.

Advanced Characterization and Computational Studies of 7 Fluoronaphthalen 1 Amine and Its Analogs

High-Resolution Spectroscopic Characterization in Research

High-resolution spectroscopic methods are indispensable for the detailed structural elucidation and analysis of molecular interactions of 7-Fluoronaphthalen-1-amine and its analogs. These techniques provide precise information on the atomic and molecular level, enabling researchers to confirm structures and study conformational dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies (e.g., ¹H, ¹³C, ¹⁹F NMR, H-F coupling)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of fluorinated molecules in solution. researchgate.net The presence of the fluorine atom in this compound offers a unique probe for conformational and interaction studies through ¹⁹F NMR. wikipedia.org The ¹⁹F nucleus is highly sensitive and has a wide chemical shift range, which makes it an excellent reporter on the local electronic environment. wikipedia.orghuji.ac.il

In studies of analogs like N-(8-fluoronaphthalen-1-yl)benzamide derivatives, ¹H and ¹⁹F NMR spectra are crucial for confirming the geometry of the molecule, which is often dictated by favorable hydrogen bonding interactions. acs.org The spin-spin coupling between hydrogen and fluorine (H-F coupling) is particularly informative. acs.org These through-bond couplings are transmitted via chemical bonds and provide insights into the immediate molecular environment. huji.ac.il The magnitude of the H-F coupling constant can be correlated with the proximity of the interacting nuclei, offering evidence for specific conformations, such as those stabilized by intramolecular hydrogen bonds (e.g., NH···F). acs.org For instance, strong spin-spin coupling between the amine proton and the fluorine atom in analogs of this compound indicates the presence of a robust hydrogen bond. acs.org

Multidimensional NMR experiments, such as ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY), can be used to detect through-space interactions, further defining the three-dimensional structure and intermolecular associations. jeolusa.com Techniques like ¹H-¹⁹F HETCOR are used to determine the chemical shifts of protons coupled to fluorine. nih.gov The combination of ¹H, ¹³C, and ¹⁹F NMR data provides a comprehensive picture of the molecule's conformation and its interactions with its surroundings. nih.govnih.gov

Table 1: Representative NMR Data for Fluoronaphthalene Analogs

| Nucleus | Technique | Typical Information Obtained | Relevance to this compound |

|---|---|---|---|

| ¹H | 1D NMR | Chemical shift, multiplicity, integration (proton count) | Identifies aromatic and amine protons, reveals H-H coupling |

| ¹³C | 1D NMR with {¹H, ¹⁹F} decoupling | Chemical shifts of carbon atoms | Assigns carbon skeleton, sensitive to electronic effects of F and NH₂ groups jeolusa.com |

| ¹⁹F | 1D NMR with {¹H} decoupling | Chemical shift, integration | Highly sensitive to local electronic environment, confirms presence and location of fluorine wikipedia.orged.ac.uk |

| ¹H-¹⁹F | 2D HETCOR/HMBC | Correlation between H and F nuclei, J-coupling values (ⁿJHF) | Confirms through-bond connectivity, measures H-F coupling constants to probe conformation nih.govnih.gov |

| ¹H-¹⁹F | 2D HOESY/NOESY | Through-space correlations | Detects intramolecular (e.g., NH···F) and intermolecular interactions jeolusa.com |

Infrared (IR) Spectroscopy for Vibrational Analysis and Hydrogen Bonding Detection

Infrared (IR) spectroscopy is a key technique for studying the vibrational modes of molecules and is particularly sensitive to the presence and strength of hydrogen bonds. nih.govnih.govamericanpharmaceuticalreview.com By probing the vibrations of covalent bonds, IR spectroscopy provides a molecular fingerprint that can be used for both qualitative and quantitative analysis. americanpharmaceuticalreview.comresearchgate.net

For aromatic amines like α-naphthylamine, a close analog of this compound, characteristic IR bands correspond to NH₂ stretching, scissoring, rocking, and wagging modes. ias.ac.in In the case of this compound and its derivatives, IR spectroscopy is instrumental in detecting intramolecular NH···F hydrogen bonds. acs.org The formation of a hydrogen bond typically leads to a red shift (a decrease in frequency) of the donor group's stretching vibration. acs.orgawi.de For example, in N-(8-fluoronaphthalen-1-yl)benzamide derivatives, a linear correlation has been observed between the high-energy shift in the N-H stretching frequency and the electron-withdrawing nature of substituents on an adjacent benzamide (B126) ring, which modulates the strength of the NH···F hydrogen bond. acs.org This demonstrates that the position of the N-H stretching band in the IR spectrum can serve as a direct probe of the hydrogen bond's strength. acs.orgnih.gov

Vibrational analysis using IR spectra allows for the assignment of specific absorption bands to particular molecular motions, providing a detailed understanding of the molecule's structural dynamics. nih.govias.ac.in

Table 2: Characteristic IR Frequencies for Vibrational Analysis of Naphthalenamine Analogs

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance for this compound |

|---|---|---|

| N-H Stretching (free) | 3300 - 3500 | Indicates the presence of the primary amine group. ias.ac.in |

| N-H Stretching (H-bonded) | Shifted to lower frequency | A red shift in this band is strong evidence for NH···F intramolecular hydrogen bonding. acs.org |

| N-H Scissoring | ~1600 | Characteristic bending vibration of the -NH₂ group. ias.ac.in |

| C-F Stretching | 1000 - 1400 | Confirms the presence of the fluorine substituent on the naphthalene (B1677914) ring. |

| C=C Aromatic Stretching | 1450 - 1600 | Corresponds to the vibrations of the naphthalene ring system. |

Mass Spectrometry for Precise Structural Confirmation (e.g., ESI-HRMS, LC-MS/MS)

Mass spectrometry (MS) is a fundamental analytical technique for the precise determination of molecular weight and elemental composition, thereby confirming the identity of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), provides highly accurate mass measurements that allow for the unambiguous determination of a molecule's elemental formula.

For this compound, ESI-HRMS would be used to detect the protonated molecule, [M+H]⁺. The high mass accuracy of the measurement would differentiate its elemental formula (C₁₀H₉FN) from other potential isobaric compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. nih.govcmro.in This technique is ideal for analyzing complex mixtures and confirming the structure of individual components. nih.gov In an LC-MS/MS experiment, the parent ion corresponding to this compound would be isolated and then fragmented through collision-induced dissociation (CID). The resulting fragment ions produce a characteristic pattern that serves as a structural fingerprint, providing definitive confirmation of the molecule's identity.

Table 3: Expected Mass Spectrometry Data for this compound (C₁₀H₈FN)

| Technique | Ionization Mode | Expected Ion | Calculated Exact Mass (m/z) | Information Provided |

|---|---|---|---|---|

| ESI-HRMS | Positive | [M+H]⁺ | 162.0719 | Confirms elemental composition and molecular weight. |

| LC-MS/MS | Positive | [M+H]⁺ | 162.0719 | Parent ion for fragmentation analysis. |

| LC-MS/MS | Positive | Fragment Ions | Variable | Structural fingerprint based on characteristic fragmentation patterns (e.g., loss of NH₃, loss of HF). |

Theoretical and Computational Chemistry Applications

Theoretical and computational methods are increasingly used alongside experimental techniques to provide a deeper understanding of molecular properties, from electronic structure to conformational dynamics.

Density Functional Theory (DFT) for Electronic Structure and Energetic Pathways

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. ijcce.ac.irijcce.ac.ir It is widely employed to calculate optimized geometries, vibrational frequencies, and electronic properties, such as HOMO-LUMO energy gaps. ijcce.ac.irresearchgate.net

In the context of this compound and its analogs, DFT calculations are invaluable for interpreting experimental data and predicting molecular behavior. For example, DFT analysis has been used to predict the trend of N-H stretching frequencies in the IR spectra of N-(8-fluoronaphthalen-1-yl)benzamide derivatives, showing a strong correlation with the electron-withdrawing nature of substituents and, consequently, the strength of the NH···F hydrogen bond. acs.org Such calculations can predict the relative stability of different conformers and elucidate the energetic pathways of chemical reactions or fragmentation processes. researchgate.net By modeling the electronic density and molecular orbitals, DFT provides fundamental insights into the molecule's reactivity and spectroscopic properties. ijcce.ac.ir

Table 4: Application of DFT in the Study of this compound

| Calculated Property | DFT Functional/Basis Set (Example) | Significance |

|---|---|---|

| Optimized Molecular Geometry | B3LYP/6-311++G(d,p) | Predicts bond lengths, bond angles, and dihedral angles for the most stable conformation. researchgate.net |

| Vibrational Frequencies | B3LYP/6-311++G(d,p) | Aids in the assignment of experimental IR and Raman spectra; predicts shifts due to H-bonding. acs.org |

| HOMO-LUMO Energies | B3LYP/6-311++G(d,p) | Describes electronic excitation properties and chemical reactivity. ijcce.ac.irijcce.ac.ir |

| Reaction Energetics | ωB97XD/6-311+G** | Calculates transition state energies and reaction pathways. acs.orgresearchgate.net |

Molecular Dynamics Simulations and Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools for studying the conformational flexibility and intermolecular interactions of molecules over time. ijpsr.comnih.gov Conformational analysis is a critical step in molecular modeling, as it helps identify the range of shapes a flexible molecule can adopt and their relative energies. researchgate.netijpsr.com

For this compound, MD simulations can be used to explore the rotational freedom around the C-N bond, characterizing the different possible orientations of the amine group relative to the naphthalene ring. These simulations provide a dynamic picture of the molecule's behavior in various environments (e.g., in different solvents), complementing the static information obtained from NMR or X-ray crystallography. nih.gov

MD simulations are particularly well-suited for studying intermolecular interactions, such as the formation and breaking of hydrogen bonds between the amine group of this compound and surrounding solvent molecules or other solutes. mdpi.com By simulating the trajectories of atoms over time, MD can reveal preferred binding modes, interaction energies, and the structural organization of molecules in a system, which are crucial for understanding its macroscopic properties. mdpi.comnih.gov

Table 5: Molecular Dynamics and Modeling for Conformational and Interaction Analysis

| Technique | Information Obtained | Application to this compound |

|---|---|---|

| Conformational Search/Analysis | Identification of low-energy conformers, rotational energy barriers. ijpsr.com | Determining the preferred orientation of the -NH₂ group. |

| Molecular Dynamics (MD) Simulation | Time-dependent trajectory of all atoms, conformational ensembles, interaction energies. mdpi.com | Simulating conformational flexibility and hydrogen bonding with solvent molecules. |

| Radial Distribution Functions (RDFs) | Probability of finding an atom at a certain distance from another atom. | Characterizing the structure of the solvation shell around the amine and fluorine groups. mdpi.com |

| Hydrogen Bond Analysis | Number and lifetime of hydrogen bonds. | Quantifying the strength and dynamics of intra- and intermolecular hydrogen bonds. mdpi.com |

Computational Insights into Hydrogen Bonding Interactions (e.g., NH···F, C-F···H-C)

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides profound insights into the non-covalent interactions that govern the structure and properties of this compound and its analogs. These theoretical calculations are instrumental in elucidating the nature, strength, and geometric characteristics of intramolecular and intermolecular hydrogen bonds, such as NH···F and C-F···H-C interactions, often corroborating and explaining experimental findings from NMR and IR spectroscopy. nih.govacs.org

Analysis of NH···F Intramolecular Hydrogen Bonding

The study of intramolecular NH···F hydrogen bonds is particularly relevant in analogs such as 1,8-disubstituted naphthalenes, where the rigid carbon skeleton forces the amino and fluoro groups into close proximity. nsf.gov This "peri" positioning creates an ideal model system to investigate this specific type of hydrogen bond. nsf.gov In a series of N-(8-fluoronaphthalen-1-yl)benzamide derivatives, DFT calculations have been employed to explore the relationship between substituent effects and the strength of the amide-NH···F interaction. acs.orgnih.gov

Computational analyses predict a direct correlation between the electron-withdrawing capacity of substituents on the benzamide ring and the strength of the corresponding NH···F hydrogen bond. acs.orgnsf.govresearchgate.net This increased bond strength is computationally observed as a red shift in the N-H stretching frequency in simulated infrared spectra. acs.org A stronger hydrogen bond leads to a lengthening of the N-H covalent bond, which in turn lowers its vibrational frequency. acs.org

DFT calculations (at the ωB97XD/6-311+G** level of theory) have predicted the following trend in N-H stretching frequencies for various substituted analogs, illustrating this effect. acs.org

| Substituent (X) on Benzamide Ring | Calculated N-H Frequency (cm⁻¹) | Predicted Trend |

| OMe | 3326.6 | Weaker H-Bond |

| Me | 3325.3 | ↓ |

| H | 3323.5 | ↓ |

| Cl | 3319.4 | ↓ |

| CF₃ | 3316.3 | Stronger H-Bond |

Furthermore, theoretical calculations support experimental NMR data that show strong spin-spin coupling between the hydrogen and fluorine nuclei (¹H-¹⁹F coupling), which is indicative of a through-space hydrogen bonding interaction. acs.orgnsf.govnih.gov X-ray crystallographic studies, often complemented by computational models, have revealed short interaction distances, such as an NH···F distance of 2.12 Å in a trifluoroacetamide (B147638) derivative of 8-fluoronaphthalen-1-amine, confirming the presence of a significant hydrogen bond. nsf.gov

Characterization of C-F···H-C Intermolecular Interactions

Beyond the prominent intramolecular NH···F bond, computational studies have also shed light on weaker, yet structurally significant, C-F···H-C hydrogen bonds. These interactions are crucial in understanding the crystal packing and supramolecular assembly of fluorinated naphthalenes. rsc.org

Studies on highly fluorinated naphthalenes, such as 1,2,4,5,6,8-hexafluoronaphthalene and 1,2,4,6,8-pentafluoronaphthalene, show that intermolecular forces in the crystal lattice are dominated by C–H⋯F–C hydrogen bonds. rsc.org Computational modeling of the electrostatic potential of these molecules helps to rationalize the formation of specific supramolecular synthons, where molecules are linked together in defined patterns. rsc.org

A common motif observed and analyzed is the bifurcated C–H⋯(F–C)₂ hydrogen bond. rsc.org A large-scale analysis of crystal structures from the Cambridge Structural Database, supported by computational energy calculations, has been used to characterize the geometry of these interactions. rsc.orgnih.gov These C-F···H-C bonds are generally considered weak to moderate but play a definitive role in the solid-state architecture of these compounds. researchgate.net

| Interaction Type | Typical H···F Distance (Å) | Typical C-H···F Angle (°) | Energetic Character |

| C-F···H-C | ~2.1 - 2.7 | > 90° | Weak to Moderate |

| Bifurcated C–H⋯(F–C)₂ | Variable | Variable | Stabilizing |

Advanced Applications and Emerging Research Frontiers for Fluorinated Naphthalene Amine Derivatives

Applications in Medicinal Chemistry Research

The introduction of fluorine into drug candidates can profoundly impact their pharmacokinetic and physicochemical properties, including metabolic stability, membrane permeability, and binding affinity. nih.govresearchgate.net Consequently, 7-Fluoronaphthalen-1-amine serves as a valuable building block in the design and synthesis of novel therapeutic agents.

Synthesis of Chemical Intermediates for Drug Discovery Programs

This compound is a key precursor in the synthesis of more complex molecules for drug discovery. For instance, it has been utilized in the preparation of 1-(7-fluoronaphthalen-1-yl)piperazine hydrochloride, a significant intermediate. A notable synthetic route involves a palladium-catalyzed Buchwald–Hartwig cross-coupling reaction between 1-bromo-7-fluoronaphthalene (B77747) and 1-Boc-piperazine, followed by deprotection. researchgate.net This highlights the compound's role in creating novel structures for pharmaceutical research. The development of greener and more efficient synthetic routes, such as those employing biocatalysis for the synthesis of amine-containing pharmaceuticals, is an ongoing area of interest. mdpi.comdntb.gov.ua

| Intermediate | Precursor | Reaction Type |

| 1-(7-fluoronaphthalen-1-yl)piperazine | This compound | Buchwald–Hartwig amination |

| 7-aliphatic amine tryptanthrin (B1681603) derivatives | 7-chlorotryptanthrin | Nucleophilic substitution |

Structure-Activity Relationship (SAR) Studies for Fluorinated Scaffolds

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of drug candidates. rsc.orgresearchgate.net In the context of fluorinated naphthalene (B1677914) derivatives, SAR studies help to understand how the position and number of fluorine atoms affect biological activity. rjpbr.comnih.gov For example, in a series of naphthalene-based inhibitors of SARS-CoV Papain-like protease (PLpro), the inclusion of a fluoro group was found to radically change the biological activities of the molecules. nih.gov The introduction of a fluoro substituent is a key strategy in designing novel drug candidates. nih.gov The primary goal of SAR is to understand how various substitution patterns enhance or reduce the biological activity of these derivatives. rjpbr.comnih.gov

Influence of Fluorine on Molecular Recognition and Binding Interactions

The presence of fluorine in a molecule can significantly influence its interaction with biological targets. nih.gov Fluorine's high electronegativity can alter the acidity and lipophilicity of a molecule, change its conformational preferences, and improve membrane permeability. pharmacyjournal.org These modifications often lead to better pharmacokinetics, increased target selectivity, and resistance to metabolic degradation. pharmacyjournal.org

Fluorine can participate in various non-covalent interactions, including hydrogen bonds and electrostatic interactions, which are critical for drug-receptor binding. benthamscience.comscispace.com While the strength of individual fluorine bonds is modest, their cumulative effect can be substantial in protein-ligand binding. acs.org The ability of fluorine to increase a molecule's lipophilicity can also enhance hydrophobic interactions between the drug and its receptor. benthamscience.comscispace.com

Key Effects of Fluorine on Molecular Interactions:

Increased Lipophilicity: Enhances hydrophobic interactions with target proteins. benthamscience.comscispace.com

Altered pKa: A single fluorine atom can lower the pKa of nearby amines or alcohols, affecting ionization and solubility. pharmacyjournal.org

Conformational Control: Fluorine can stabilize specific molecular conformations that are favorable for binding. pharmacyjournal.org

Non-covalent Interactions: Participates in weak interactions like C-F---X dipolar interactions, contributing to binding affinity. nih.gov

Development of Enzyme Inhibitors and Biologically Relevant Probes

Fluorinated naphthalene amine derivatives are being explored for the development of enzyme inhibitors and fluorescent probes. For instance, naphthalene-based compounds have been investigated as inhibitors of carboxylesterases, enzymes involved in the metabolism of various drugs. nih.gov The strategic placement of fluorine can enhance the potency and selectivity of these inhibitors. nih.gov

Furthermore, the fluorescent properties of naphthalene derivatives make them suitable for developing biological probes. nih.gov These probes can be used for detecting specific biomolecules or ions in living cells. For example, a naphthalene-based fluorescent probe was developed for the on-site detection of hydrazine (B178648) in environmental samples. researchgate.net Another study reported the use of a 6-fluoronaphthalene-2,3-dicarbaldehyde probe for the detection of glutathione (B108866) in living cells, which has potential applications in diagnosing conditions like sepsis. nih.gov

Contributions to Materials Science and Polymer Chemistry

The unique properties of fluorinated compounds extend beyond medicine into the realm of materials science, where they are used to create high-performance polymers.

Synthesis of Fluorinated Polynaphthalimides with Enhanced Properties

Fluorinated polynaphthalimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and desirable electrical properties. researchgate.net The incorporation of fluorine atoms, often through monomers derived from compounds like this compound, can significantly enhance these properties.

The introduction of fluorinated groups, such as trifluoromethyl (-CF3), into the polymer backbone increases the free volume. researchgate.net This structural change leads to several beneficial modifications in the polymer's characteristics.

Enhanced Properties of Fluorinated Polynaphthalimides:

Increased Solubility: The bulky fluorinated groups disrupt polymer chain packing, making them more soluble in organic solvents and easier to process. researchgate.net

Improved Thermal Stability: Fluoropolymers exhibit high thermal stability due to the strength of the carbon-fluorine bond. nih.govnih.gov Some fluorinated polyimides show decomposition onset temperatures above 280 °C. rsc.org

Lower Dielectric Constant: The low polarizability of the C-F bond and increased intermolecular spacing result in a lower dielectric constant and dielectric loss, which is advantageous for applications in advanced electronics and high-frequency signal transmission. mdpi.com

Enhanced Chemical Resistance: The low surface energy of C-F bonds reduces water absorption, improving the polymer's resistance to moisture and chemical degradation. mdpi.com

Development of Fluorescent Probes and Sensing Materials (e.g., Naphthalene Diimides)

Fluorinated naphthalene amine derivatives, particularly within the structural framework of naphthalimides and naphthalene diimides (NDIs), are pivotal in the development of sophisticated fluorescent probes and sensing materials. emu.edu.tracs.org Naphthalimide-based fluorescent probes are widely utilized for metal ion detection and bioimaging due to their high fluorescence quantum yields, extended emission wavelengths, and excellent solubility and biocompatibility. nih.gov The photophysical properties of these compounds, such as their absorption and fluorescence spectra, are highly sensitive to the surrounding solvent polarity. rsc.orgmdpi.comsciforum.net

The incorporation of fluorine can further enhance these properties. For instance, NDIs containing a strongly electron-withdrawing trifluoroethyl group in an amino-substituent have been shown to exhibit markedly increased fluorescence quantum yields, reaching up to 39% in aqueous solutions. rsc.org The position of the amino group on the naphthalene ring also significantly impacts the photophysical properties. rsc.org While 2-amino-1,8-naphthalimides show fluorescence that is insensitive to solvent polarity, the fluorescence of 3- and 4-amino-1,8-naphthalimides is strongly solvent-dependent, displaying a shift to longer wavelengths (a positive solvatofluorochromism) with increasing solvent polarity. rsc.org

The sensitivity of these fluorinated compounds allows for their use in detecting a variety of analytes. For example, naphthalimide-phenanthroimidazole based sensors have been designed for the "turn-on" detection of Cu²⁺ ions in living cancer cells. nih.gov Other naphthalimide derivatives have been developed as selective fluorescent probes for zinc and other metal ions. researchgate.netmdpi.com The interaction with metal ions can lead to significant changes in the photophysical properties, such as wavelength shifts and changes in absorption and emission spectra intensity. emu.edu.tr

Below is a table summarizing the photophysical properties of select amino-naphthalimide derivatives, illustrating the effect of substitution patterns and solvent environments.

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |

| 2-Amino-1,8-naphthalimide | Hexane | 398 | 420 | 1320 | 0.29 |

| Methanol | 400 | 445 | 2580 | 0.20 | |

| 3-Amino-1,8-naphthalimide | Hexane | 390 | 429 | 2340 | 0.81 |

| Methanol | 425 | 564 | 5890 | 0.05 | |

| 4-Amino-1,8-naphthalimide | Hexane | 425 | 460 | 1850 | 0.88 |

| Methanol | 443 | 538 | 4150 | 0.04 |

This table is generated based on data presented in the literature to illustrate the photophysical properties of amino-naphthalimide derivatives. rsc.org

Catalysis and Organocatalysis Research

Fluorinated amines are emerging as a significant class of compounds in the field of organocatalysis. The introduction of fluorine can modulate the electronic properties of the amine, influencing its basicity and nucleophilicity, which are key to its catalytic activity. While direct catalytic applications of this compound are still an area of active research, the broader class of fluorinated aromatic amines and their derivatives have shown promise. For instance, primary amine functionalized Cinchona alkaloids have been successfully employed as organocatalysts in the direct and asymmetric α-fluorination of various carbonyl compounds. nih.gov The development of novel chiral primary amine catalysts has also enabled the highly enantioselective fluorination of α-branched aldehydes.

A significant frontier in catalysis is the development of enantioselective transformations, which are crucial for the synthesis of chiral molecules, particularly in the pharmaceutical industry. Fluorinated amines and their derivatives are being explored for their potential as chiral catalysts or ligands in such reactions. An efficient manganese-catalyzed asymmetric hydrogenation of fluorinated imines has been developed, yielding a wide array of optically active fluorinated amines with up to 98% enantiomeric excess. acs.orgnih.gov This methodology has proven to be scalable, highlighting its practical utility. acs.orgnih.gov

The success of these enantioselective transformations often relies on the design of chiral ligands that can effectively control the stereochemical outcome of the reaction. Chiral N,P-chelating ligands, which can be synthesized from chiral amines, are valuable in metal-based asymmetric catalysis. researchgate.net The field of enamine catalysis has provided a robust strategy for the enantioselective fluorination of aldehydes, generating important chiral synthons for medicinal chemistry. princeton.eduresearchgate.net The use of specific imidazolidinone catalysts has been shown to mediate the fluorination of a diverse range of aldehyde substrates with high efficiency and enantiocontrol. princeton.edu

Fundamental Studies in Organic Chemistry

The study of weak non-covalent interactions involving fluorine is a burgeoning area of research, with significant implications for crystal engineering, supramolecular chemistry, and the understanding of biological systems. researchgate.net The participation of organically bound fluorine in intermolecular interactions has been a subject of debate, but recent studies have provided clear evidence for its role in forming various supramolecular motifs. researchgate.net These interactions include C–H⋯F–C hydrogen bonds, C–F⋯F–C interactions, and interactions with other heteroatoms. researchgate.netrsc.org

In highly fluorinated naphthalenes, intermolecular interactions are predominantly governed by offset stacking and C–H⋯F–C hydrogen bonds. rsc.orgwhiterose.ac.uk These bifurcated hydrogen bonds have been analyzed in detail, revealing a preference for symmetric interactions. rsc.orgwhiterose.ac.uk Theoretical investigations into C–H⋯F–C hydrogen bonds have shown significant differences in their properties compared to conventional hydrogen bonds, such as a blueshift in the C–H vibrational frequencies. researchgate.net The interaction energy of fluorine-containing hydrogen bonds appears to be more dependent on the donor-acceptor distance rather than the angles. nih.gov

The table below summarizes key geometric parameters for bifurcated C–H⋯(F–C)₂ hydrogen bonds, derived from crystallographic database analysis.

| Parameter | Description | Value Range |

| d(H···F) | Hydrogen to Fluorine distance | Typically 2.2 - 2.8 Å |

| ∠(C-H···F) | Carbon-Hydrogen-Fluorine angle | Generally > 100° |

This table provides typical ranges for geometric parameters of C–H···F hydrogen bonds based on crystallographic data analysis. rsc.orgwhiterose.ac.uk

The steric effect of fluorine is also a critical factor. While a fluorine atom is only slightly larger than a hydrogen atom, its introduction can still lead to notable changes in molecular conformation and crystal packing. nih.govnih.gov In some cases, steric interactions involving bulky substituents can cause distortions in the planarity of the naphthalene ring system. nih.govresearchgate.net

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of fluorine in these molecules. wikipedia.org The chemical shift of the ¹⁹F nucleus is highly sensitive to changes in the local electron density, providing valuable insights into the electronic effects of other substituents on the aromatic ring. alfa-chemistry.comnih.gov The typical chemical shift range for organofluorine compounds is broad, allowing for clear differentiation of fluorine atoms in different chemical environments. wikipedia.orgucsb.edu

常见问题

Basic Questions

Q. What are the recommended synthetic routes for obtaining 7-Fluoronaphthalen-1-amine with high purity?

- Methodology : Synthesis typically involves halogenation of naphthalene derivatives followed by amination. For example, starting with fluorinated naphthalene precursors, nucleophilic substitution using ammonia or protected amines under controlled conditions (e.g., anhydrous solvent, inert atmosphere) can yield the target compound. Purification via column chromatography or recrystallization ensures high purity .

- Key Steps :

- Use 9,9-dimethylfluorene as a starting material for halogenation.

- Optimize reaction temperature (e.g., 60–80°C) and time (12–24 hours) for substitution reactions.

- Confirm purity using HPLC (>98%) and NMR spectroscopy .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Employ spectroscopic and chromatographic techniques:

- NMR : Analyze H and C spectra to confirm aromatic proton environments and fluorine coupling patterns .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight and fragmentation patterns .

- HPLC : Quantify purity and detect impurities using reverse-phase columns with UV detection .

Q. What are the solubility and storage guidelines for this compound derivatives?

- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) and non-polar solvents (e.g., dichloromethane). Derivatives with hydrochloride salts exhibit improved aqueous solubility .

- Storage : Store in airtight containers at room temperature (RT) with desiccants. Protect from light to prevent photodegradation .

Advanced Questions

Q. How can contradictory data on fluorinated naphthylamine reactivity be resolved?

- Approach :

- Reproducibility Checks : Replicate experiments under identical conditions (solvent, catalyst, temperature) .

- Analytical Validation : Cross-validate results using multiple techniques (e.g., NMR vs. X-ray crystallography for structural confirmation) .

- Electronic Effects Analysis : Use computational models (DFT) to assess how fluorine’s electronegativity alters reaction pathways .

Q. What experimental designs optimize the yield of this compound in multi-step syntheses?

- Strategies :

- Stepwise Monitoring : Use TLC or in-situ IR spectroscopy to track intermediate formation .

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions to enhance efficiency .

- Solvent Optimization : Compare polar vs. non-polar solvents to balance reaction kinetics and product stability .

Q. How do fluorinated substituents influence the biological activity of naphthylamine derivatives?

- Methodology :

- Receptor Binding Assays : Perform competitive binding studies with fluorinated vs. non-fluorinated analogs to assess affinity changes .

- Metabolic Stability Tests : Compare in vitro half-lives in liver microsomes to evaluate fluorine’s impact on resistance to oxidative metabolism .

Q. What challenges arise in scaling up this compound synthesis for research applications?

- Key Challenges :

- Reaction Control : Maintain consistent temperature and mixing in large batches to avoid side reactions .

- Purification Complexity : Scale column chromatography to preparative HPLC, balancing cost and yield .

- Degradation Pathways : Monitor thermal and oxidative stability during prolonged storage .

Q. How can computational models predict the electronic properties of this compound?

- Approach :

- DFT Calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic sites .

- Molecular Dynamics : Model solvation effects to correlate computed properties with experimental solubility data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。